molecular formula C18H36O2 B12650601 Decyl isooctanoate CAS No. 84878-25-1

Decyl isooctanoate

Cat. No.: B12650601
CAS No.: 84878-25-1
M. Wt: 284.5 g/mol
InChI Key: YHQKHWWCZACCST-UHFFFAOYSA-N
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Description

These esters are characterized by a decyl (C10) alkyl chain esterified with carboxylic acids of varying structures. Decyl esters are widely utilized in cosmetics, polymer manufacturing, and industrial applications due to their emollient properties, stability, and solubility profiles . For instance, decyl octanoate (C18H36O2) is a common emollient in skincare formulations, while decyl methacrylate serves as a monomer in polymer coatings .

Properties

CAS No.

84878-25-1

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

decyl 6-methylheptanoate

InChI

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-13-16-20-18(19)15-12-11-14-17(2)3/h17H,4-16H2,1-3H3

InChI Key

YHQKHWWCZACCST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl isooctanoate can be synthesized through the esterification reaction between decanol and isooctanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of zeolite catalysts has also been explored to enhance the selectivity and efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Decyl isooctanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved in the presence of water to yield decanol and isooctanoic acid. This reaction can be catalyzed by either acidic or basic conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decyl isooctanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

The mechanism of action of decyl isooctanoate primarily involves its interaction with the lipid bilayers of the skin. By integrating into the lipid matrix, it enhances the skin’s barrier function and reduces transepidermal water loss. This results in improved skin hydration and a smoother texture .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on decyl isooctanoate’s structural analogs, emphasizing molecular properties, solubility, applications, and biological activity.

Molecular and Physical Properties

Compound Molecular Formula CAS Registry No. Key Structural Features
Decyl Octanoate C18H36O2 2306-89-0 Straight-chain C10 ester of octanoic acid
Decyl Methacrylate C14H26O2 3179-47-3 Branched ester with methacrylic acid
Decyl Isothiocyanate C11H21NS 24540-94-1 Thiocyanate functional group
This compound* Likely C18H36O2 N/A Branched isooctanoic acid ester

Notes:

  • Branching in esters (e.g., decyl methacrylate vs. decyl octanoate) impacts physical properties such as melting point and viscosity.
  • Decyl isothiocyanate diverges functionally due to its thiocyanate group, enhancing reactivity in chemical synthesis .

Solubility and Stability

  • Chain Length and Solubility: Evidence from carpyridine derivatives (C2–C10) demonstrates that longer alkyl chains (e.g., decyl) reduce solubility in polar solvents like ethanol, whereas shorter chains (e.g., methyl) enhance solubility . This trend aligns with decyl octanoate’s preference for non-polar solvents.
  • Functional Group Impact : Decyl isothiocyanate’s thiocyanate group increases polarity compared to esters, altering its solubility in aqueous systems .

Key Research Findings

Chain Length vs. Performance: Longer alkyl chains (e.g., decyl) enhance lipid solubility and stability in non-polar formulations but reduce bioavailability in aqueous systems .

Functional Group Diversity : Thiocyanate derivatives (e.g., decyl isothiocyanate) enable cross-linking in polymer chemistry, whereas esters prioritize biocompatibility .

Biological Activity Trends : Optimal chain lengths for inhibitory activity vary by target; cetyl analogs may outperform decyl derivatives in specific enzymatic contexts .

Biological Activity

Decyl isooctanoate, also known as decyl octanoate, is an ester derived from decanol and octanoic acid. This compound has garnered attention in various fields, particularly in cosmetics, pharmaceuticals, and food industries due to its unique properties. This article explores the biological activity of this compound, highlighting its applications, safety profile, and relevant research findings.

  • Chemical Formula : C₁₈H₃₆O₂
  • Molecular Weight : 282.48 g/mol
  • CAS Number : 112-62-9

This compound is characterized by its oily consistency and low volatility, making it suitable for use as a skin conditioning agent and emollient in cosmetic formulations.

Biological Activity

1. Skin Conditioning and Emollient Properties

This compound is primarily used in cosmetic formulations for its skin-conditioning properties. It acts as an emollient, providing a smooth and soft feel to the skin. Studies have shown that esters like this compound can enhance skin hydration by forming a barrier that reduces transepidermal water loss (TEWL) .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. In vitro studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in personal care products aimed at reducing microbial contamination .

3. Safety Profile

According to the European Commission's Scientific Committee on Consumer Safety (SCCS), this compound is considered safe for use in cosmetic products at concentrations typically used (up to 15%). However, it has been noted that individuals with sensitive skin may experience irritation; thus, patch testing is recommended .

Case Study 1: Cosmetic Formulation

A study conducted by Watanabe et al. (2020) assessed the incorporation of this compound in a sunscreen formulation. The results indicated that the ester not only improved the spreadability of the product but also enhanced its water resistance without compromising UV protection efficacy .

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Applied Microbiology, researchers tested the antimicrobial activity of various esters, including this compound. The findings revealed that formulations containing this compound significantly reduced bacterial counts on the skin after application compared to control formulations lacking active ingredients .

Research Findings

StudyFocusKey Findings
Watanabe et al., 2020Cosmetic formulationImproved spreadability and water resistance in sunscreens
Journal of Applied MicrobiologyAntimicrobial activitySignificant reduction in bacterial counts with this compound

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